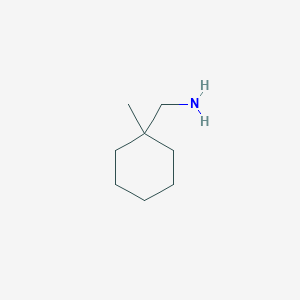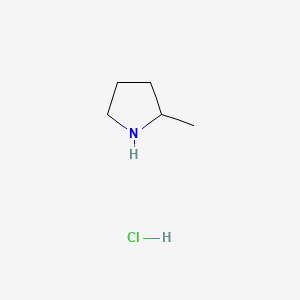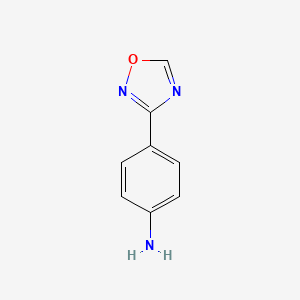
4-(1,2,4-Oxadiazol-3-yl)aniline
Overview
Description
“4-(1,2,4-Oxadiazol-3-yl)aniline” is a chemical compound . It is a subclass of chemical compounds and has a mass of 161.161 dalton .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives has been reported in several studies . For instance, a study reported the synthesis of 1,2,4-oxadiazole derivatives as novel inhibitors of Zika, dengue, Japanese encephalitis, and classical swine fever virus infections . Another study reported the synthesis of 3-aryl-5-propyl-1,2,4,-oxadiazole .
Molecular Structure Analysis
The molecular structure of “4-(1,2,4-Oxadiazol-3-yl)aniline” is based on the 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(1,2,4-Oxadiazol-3-yl)aniline” include a density of 1.3±0.1 g/cm3, boiling point of 336.1±44.0 °C at 760 mmHg, vapour pressure of 0.0±0.7 mmHg at 25°C, enthalpy of vaporization of 57.9±3.0 kJ/mol, flash point of 157.0±28.4 °C, and index of refraction of 1.606 .
Scientific Research Applications
Synthesis and Characterization
4-(1,2,4-Oxadiazol-3-yl)aniline derivatives are synthesized through various innovative methods, highlighting their significance in organic chemistry and drug design. A notable method involves copper-catalyzed domino reactions for synthesizing 2-(1,3,4-oxadiazol-2-yl)aniline derivatives, showcasing a novel approach to accessing these compounds (Xu et al., 2015). Similarly, electrosynthesis offers a transition-metal-free alternative for constructing these derivatives, using isatins as amino-attached C1 sources, further expanding the toolbox for 1,3,4-oxadiazol-2-yl)aniline derivative synthesis (Qian et al., 2020).
Medicinal Chemistry Applications
In medicinal chemistry, 4-(1,2,4-Oxadiazol-3-yl)aniline derivatives are explored for their therapeutic potential, demonstrating significant biological activities. Research on novel 2,5-substituted-1,3,4-oxadiazole derivatives indicates their potential in treating various diseases, with some compounds exhibiting antidiabetic, anti-inflammatory, and anticancer activities (Kavitha et al., 2016). This underscores the relevance of 1,2,4-oxadiazole derivatives in drug development and their role in addressing diverse therapeutic needs.
Material Science and Other Applications
The applications of 4-(1,2,4-Oxadiazol-3-yl)aniline derivatives extend beyond medicinal chemistry. For example, their utilization in bimetallic reactivity demonstrates the versatility of oxadiazole rings in generating complex metal-ligand assemblies, which could have implications in catalysis and material science (Incarvito et al., 2001). Additionally, the study of fluorescence quenching by novel thiophene-substituted 1,3,4-oxadiazoles for aniline sensing highlights their potential application in environmental monitoring and analytical chemistry (Naik et al., 2018).
Future Directions
properties
IUPAC Name |
4-(1,2,4-oxadiazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7-3-1-6(2-4-7)8-10-5-12-11-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUZRMOXECFUGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50614555 | |
| Record name | 4-(1,2,4-Oxadiazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,4-Oxadiazol-3-yl)aniline | |
CAS RN |
59908-70-2 | |
| Record name | 4-(1,2,4-Oxadiazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1592080.png)
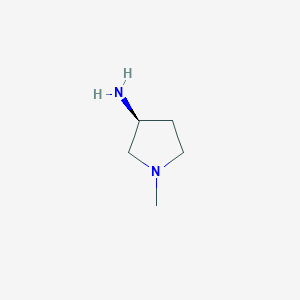
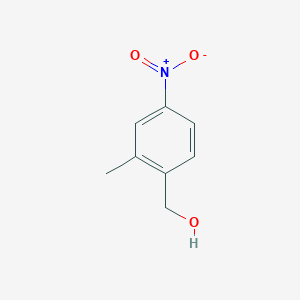
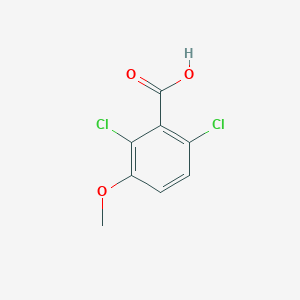
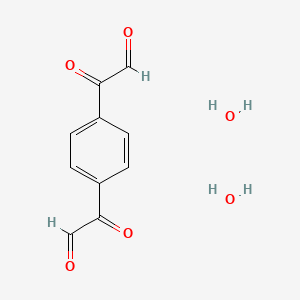
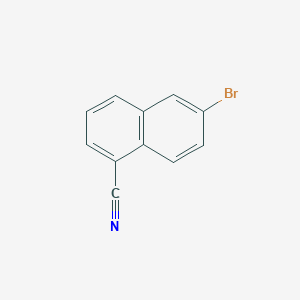
![4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1592089.png)
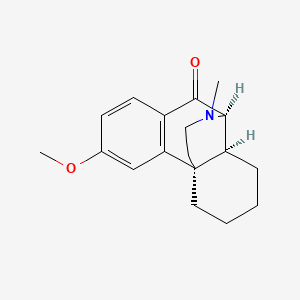
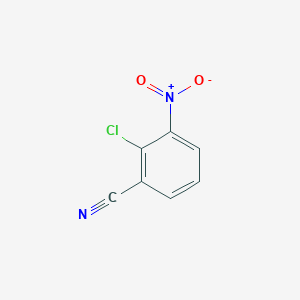
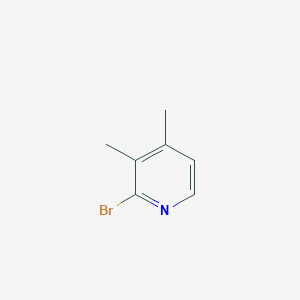
![2-Chloropyrido[2,3-b]pyrazine](/img/structure/B1592096.png)

